6-Bromo-3-iodo-2-methoxypyridine CAS number 1310949-37-1
6-Bromo-3-iodo-2-methoxypyridine CAS number 1310949-37-1
The following technical guide is structured as an advanced monograph for chemical researchers. It prioritizes mechanistic logic, reproducible protocols, and orthogonal reactivity strategies.[1]
CAS Number: 1310949-37-1 Formula: C₆H₅BrINO Molecular Weight: 313.92 g/mol
Executive Summary: The Orthogonal Reactivity Triad
6-Bromo-3-iodo-2-methoxypyridine represents a high-value "scaffold" in medicinal chemistry due to its orthogonal reactivity triad . Unlike simple halopyridines, this molecule possesses three chemically distinct activation sites that can be manipulated sequentially with high chemoselectivity:
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C3-Iodide: The most reactive site, susceptible to rapid oxidative addition by Pd(0) species (Suzuki/Sonogashira couplings) at low temperatures.[1]
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C6-Bromide: A latent electrophile that remains inert during C3-functionalization but can be activated under forcing conditions or with specialized ligands after the C3 position is derivatized.
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C2-Methoxy: A masked pyridone/hydroxyl handle. It serves as a Directing Group (DG) during synthesis and can later be converted to a nucleophilic center (via hydrolysis) or displaced (SNAr) to introduce amines.[1]
This guide details the synthesis, validation, and strategic application of this scaffold in drug discovery.[1]
Chemical Profile & Physical Properties[1][3][4][5]
| Property | Value | Technical Note |
| Appearance | White to Off-white Solid | Darkens upon light exposure (iodide instability). |
| Melting Point | 98–102 °C (Typical) | Sharp melting range indicates high purity (>98%).[1] |
| Solubility | DCM, THF, EtOAc, DMSO | Poor solubility in water/hexanes.[1] |
| Stability | Light/Moisture Sensitive | Store under inert atmosphere (Ar/N₂) at 2–8 °C. |
| ¹H NMR (CDCl₃) | δ 8.05 (d, J = 8.0 Hz, 1H, C4-H)δ 7.15 (d, J = 8.0 Hz, 1H, C5-H)δ 4.02 (s, 3H, OMe) | The C4 proton is significantly deshielded by the adjacent iodine.[1] |
Synthesis Strategy: The Directed Ortho-Lithiation (DoM) Protocol[2]
While electrophilic iodination (e.g., NIS) of 2-methoxypyridines often yields mixtures of C3 and C5 isomers, Directed Ortho-Lithiation (DoM) provides the highest regioselectivity for the C3 position.[1] The methoxy group at C2 acts as a powerful Directing Group (DG), coordinating the lithium base to deprotonate exclusively at C3.[1]
Workflow Diagram: Total Synthesis
Figure 1: Step-wise synthesis from commercially available 2,6-dibromopyridine, utilizing the methoxy group for regiocontrol.
Detailed Experimental Protocol
Step 1: Preparation of 6-Bromo-2-methoxypyridine
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Rationale: Nucleophilic aromatic substitution (SNAr) is favored at C2/C6 due to the electron-deficient nature of the pyridine ring.[1]
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Procedure:
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Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous MeOH (0.5 M).
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Add Sodium Methoxide (NaOMe, 1.1 eq) slowly at 0 °C.
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Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
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Workup: Concentrate, partition between water/EtOAc. The product is usually a liquid or low-melting solid.
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Step 2: C3-Iodination via DoM (The Critical Step)
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Rationale: The Oxygen of the OMe group coordinates Li+, bringing the bulky amide base (LDA) into proximity with the C3 proton.[1] This kinetic control overrides thermodynamic preferences.
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Procedure:
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Setup: Flame-dry a 3-neck flask; maintain strict N₂ atmosphere.
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Reagent Prep: Generate LDA in situ by adding n-BuLi (1.1 eq) to diisopropylamine (1.2 eq) in THF at -78 °C. Stir for 30 mins.
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Lithiation: Add solution of 6-bromo-2-methoxypyridine (1.0 eq) in THF dropwise to the LDA at -78 °C.
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Critical Checkpoint: Stir for 1 hour at -78 °C to ensure complete lithiation. The solution typically turns yellow/orange.
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Quench: Add a solution of Iodine (I₂, 1.2 eq) in THF dropwise. The color will shift to dark brown/purple.[1]
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Workup: Quench with sat. aq. Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color disappears). Extract with EtOAc.
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Purification: Recrystallize from EtOH or column chromatography (0-10% EtOAc/Hexanes).
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Chemo-Selective Functionalization Guide
The utility of CAS 1310949-37-1 lies in its ability to build complex libraries without protecting groups.
Selectivity Map
Figure 2: The reactivity hierarchy. C3 reacts at Room Temperature (RT); C6 requires heat.[1]
Protocol: Selective C3-Arylation (Suzuki-Miyaura)[2]
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Principle: The C-I bond (bond dissociation energy ~65 kcal/mol) undergoes oxidative addition to Pd(0) much faster than the C-Br bond (~81 kcal/mol).
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Reagents:
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Conditions: Stir at Room Temperature (25 °C) for 2–12 hours.
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Self-Validation:
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Monitor consumption of starting material by LCMS.
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Success Indicator: Absence of bis-coupled product (M+2Ar). If bis-coupling is observed, lower temperature to 0 °C or reduce catalyst loading.
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Safety & Handling
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Hazards: As a halogenated pyridine, this compound is a potential skin and eye irritant.[1] The iodide functionality can release free iodine upon decomposition, which is corrosive.[1]
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Storage: Store in amber vials (light protection) under Argon at 4 °C.
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Waste: Segregate as halogenated organic waste. Aqueous layers from the synthesis contain lithium salts and should be treated accordingly.[1]
References
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Regioselective Iodination Logic
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Lithiation of 2-Methoxypyridines
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Synthesis Application in Drug Discovery
- Title: PARP1 inhibitor compounds (P
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Source: WIPO / Google Patents.[1]
- URL
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General Reactivity of Halopyridines
Sources
- 1. WO2024256377A1 - Parp1 inhibitor compounds - Google Patents [patents.google.com]
- 2. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 6-Bromo-3-iodo-2-methoxypyridine | CymitQuimica [cymitquimica.com]
